REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]2[O:13][CH2:12][O:11][C:10]=12)[CH:6]=[O:7].[CH2:14]([Mg]Br)[CH3:15].Cl>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:6](=[O:7])[CH2:14][CH3:15])[CH:8]=[C:9]2[O:13][CH2:12][O:11][C:10]=12
|
Name
|
|
Quantity
|
5.55 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=C2C1OCO2
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
46.2 mL
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Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a 5% aqueous solution of sodium bicarbonate and a saturated saline, dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in acetone (300 ml)
|
Type
|
ADDITION
|
Details
|
Jones' reagent (5.3 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
under ice-cooling
|
Type
|
STIRRING
|
Details
|
by stirring at the same temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
2-Propanol (5.3 ml) was added to the reaction solution
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to partitioning between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated saline, dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C2C1OCO2)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |